Vinyl cyclohexene dioxide

Catalog No.
S594323
CAS No.
106-87-6
M.F
C8H12O2
M. Wt
140.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinyl cyclohexene dioxide

CAS Number

106-87-6

Product Name

Vinyl cyclohexene dioxide

IUPAC Name

3-(oxiran-2-yl)-7-oxabicyclo[4.1.0]heptane

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

InChI

InChI=1S/C8H12O2/c1-2-6-7(10-6)3-5(1)8-4-9-8/h5-8H,1-4H2

InChI Key

OECTYKWYRCHAKR-UHFFFAOYSA-N

SMILES

Array

solubility

50 to 100 mg/mL at 72 °F (NTP, 1992)
SOL IN WATER
Solubility in water, g/100ml at 20Â °C: 18.3
High

Synonyms

1-epoxyethyl-3,4-epoxycyclohexane, 4-vinyl-1-cyclohexene dioxide, 4-vinylcyclohexene diepoxide, vinyl cyclohexane diepoxide, vinyl cyclohexene diepoxide, vinylcyclohexene diepoxide

Canonical SMILES

C1CC2C(O2)CC1C3CO3

The exact mass of the compound 4-Vinyl-1-cyclohexene dioxide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 50 to 100 mg/ml at 72° f (ntp, 1992)sol in watersolubility in water, g/100ml at 20 °c: 18.3high. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61281. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclohexanes - Cyclohexenes - Supplementary Records. It belongs to the ontological category of epoxide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

Vinyl cyclohexene dioxide (CAS 106-87-6), frequently designated as ERL-4206, is an ultra-low-viscosity cycloaliphatic diepoxide utilized as a reactive diluent, crosslinking agent, and chemical intermediate. Featuring a molecular weight of 140.18 g/mol and an epoxide equivalent weight (EEW) of 74–78 g/eq, VCD is distinguished by its dual epoxide functionality—comprising both a cycloaliphatic ring epoxide and a vinyl-derived side-chain epoxide. This structural asymmetry provides differential reactivity, while its baseline viscosity of approximately 7.8 cP at 20°C makes it one of the most fluid diepoxides commercially available. In industrial and laboratory procurement, VCD is prioritized for cationic UV-curing systems, precision encapsulation, and specialty epoxy formulations where measurable viscosity reduction must be achieved without lowering the crosslink density of the cured network [1].

Substituting vinyl cyclohexene dioxide with standard cycloaliphatic epoxides, such as ERL-4221 (3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate), alters formulation processability and cured material performance. While ERL-4221 is a common in-class alternative, its baseline viscosity is over 20 times higher than that of VCD, which limits its ability to penetrate microporous substrates. Historically, when vendors replaced VCD with ERL-4221 in low-viscosity embedding formulations at identical substitution rates, the resulting resins exhibited excessive viscosity, and the cured blocks became unworkably brittle, lacking necessary sectioning qualities [1]. Furthermore, standard bisphenol A diglycidyl ether (DGEBA) resins lack the cycloaliphatic ring structure required for rapid cationic photopolymerization, resulting in slower cure kinetics. Consequently, generic substitution compromises both the handling characteristics and the specific thermal stability profile of the final polymer network.

Viscosity Reduction for High-Penetration Formulations

VCD (ERL-4206) exhibits a dynamic viscosity of 7.8 cP at 20°C, which provides stronger formulation thinning compared to standard epoxy resins. When compared to conventional embedding epoxies like Epon 812 (150–210 cP) or the common cycloaliphatic substitute ERL-4221 (~180 cP), VCD provides a >95% reduction in baseline monomer viscosity. This allows the formulation of complete resin mixtures with aggregate viscosities as low as 60 cP, enabling rapid mixing and deep penetration into dense or microporous matrices without the addition of non-reactive, volatile solvents [1].

Evidence DimensionMonomer Viscosity at 20-25°C
Target Compound Data7.8 cP
Comparator Or BaselineERL-4221 / Epon 812: 150–210 cP
Quantified Difference>95% lower viscosity for VCD
ConditionsNeat monomer viscosity measured at 20-25°C

Allows buyers to formulate ultra-low-viscosity, 100% solids epoxy systems that achieve deep substrate penetration without solvent-induced shrinkage.

Photoreactivity in Cationic UV-Curing Systems

In cationic frontal photopolymerization applications, VCD demonstrates higher reactivity than standard mono-epoxides and bulkier cycloaliphatic diepoxides. Real-time FT-IR and optical pyrometry studies reveal that VCD exhibits the highest photoreactivity among tested monomers, reaching a maximum polymerization front temperature of 270°C. In contrast, cyclohexene oxide (CHO) reaches 63°C, and standard bis-cycloaliphatic epoxies like ERL-4221 demonstrate lower overall conversion rates and peak exotherms. This reactivity is driven by VCD's accessible dual epoxide groups and low epoxide equivalent weight [1].

Evidence DimensionMaximum frontal polymerization temperature (indicator of reactivity)
Target Compound Data270°C
Comparator Or BaselineCyclohexene oxide (CHO): 63°C
Quantified Difference207°C higher peak exotherm for VCD
ConditionsOptical pyrometry monitoring during cationic photopolymerization

Ensures rapid cure speeds and high monomer conversion in cationic UV inks, coatings, and 3D printing resins.

Crosslink Density and Thermal Deflection Performance

Despite acting as a viscosity-reducing diluent, VCD maintains the thermal stability of cured networks due to its compact diepoxide structure, which yields an epoxide equivalent weight (EEW) of 74–78 g/eq. By comparison, standard DGEBA resins have an EEW of ~180–190 g/eq, and ERL-4221 has an EEW of ~131–143 g/eq. The high concentration of reactive sites per gram allows VCD to form highly cross-linked linear polymers that convey measurable heat resistance and elevated deflection temperatures to the final casting, a structural advantage over mono-epoxide reactive diluents that typically plasticize the network and lower the glass transition temperature (Tg) [1].

Evidence DimensionEpoxide Equivalent Weight (EEW)
Target Compound Data74–78 g/eq
Comparator Or BaselineERL-4221: ~131–143 g/eq
Quantified Difference~40-45% lower EEW for VCD, yielding higher crosslink density
ConditionsStoichiometric calculation of reactive sites per gram of resin

Enables the procurement of a diluent that simultaneously lowers formulation viscosity and increases the thermal stability of the cured part.

Low-Viscosity Structural Epoxy Dilution

VCD is a primary reactive diluent for structural composites and adhesives where standard DGEBA viscosity is too high for proper fiber wet-out. Because VCD maintains a high crosslink density (due to its low EEW of 74-78), it reduces viscosity without plasticizing the cured matrix or sacrificing heat deflection temperatures, a common failure point when using mono-epoxide diluents [1].

High-Speed Cationic UV-Curable Coatings and 3D Printing Resins

In stereolithography (SLA) 3D printing and UV-curable coatings, VCD is selected over standard bisphenol A epoxies due to its lack of oxygen inhibition and higher cationic photoreactivity. Its ability to reach high conversion rates rapidly (evidenced by peak polymerization temperatures of 270°C) ensures fast layer-curing times and dimensional accuracy in precision manufacturing [2].

Precision Micro-Encapsulation and Tissue Embedding

For applications requiring deep penetration into microporous substrates—such as electronic component encapsulation or biological tissue embedding—VCD's baseline viscosity of 7.8 cP allows for the creation of mixed resin systems as low as 60 cP. This ensures void-free infiltration prior to curing, a quality control metric that cannot be achieved with bulkier cycloaliphatic substitutes like ERL-4221 [3].

Physical Description

1-vinyl-3-cyclohexene dioxide is a clear colorless liquid. Sets to glass at -67 °F. Faint olefinic odor. (NTP, 1992)
Colorless liquid; [NIOSH]
COLOURLESS LIQUID.
Colorless liquid.

Color/Form

COLORLESS LIQUID
Colorless liquid.

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Exact Mass

140.083729621 Da

Monoisotopic Mass

140.083729621 Da

Boiling Point

441 °F at 760 mmHg (NTP, 1992)
227 °C @ 760 MM HG
227Â °C
441 °F

Flash Point

230 °F (NTP, 1992)
230 °F
110Â °C o.c.
230 °F (open cup)
(oc) 230 °F

Heavy Atom Count

10

Vapor Density

4.07 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
Relative vapor density (air = 1): 4.8
4.07

Density

1.0986 at 68 °F (NTP, 1992) - Denser than water; will sink
1.0986 @ 20 °C/20 °C
Relative density (water = 1): 1.10
1.099
1.10

LogP

0.44 (LogP)
1.3

Melting Point

less than -67 °F (NTP, 1992)
LESS THAN -55 °C
<-67 °F
-164 °F

UNII

596C064IG4

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H351: Suspected of causing cancer [Warning Carcinogenicity]

MeSH Pharmacological Classification

Carcinogens

Vapor Pressure

0.1 mmHg at 68 °F (NTP, 1992)
1.17 [mmHg]
LESS THAN 0.1 MM HG @ 20 °C
Vapor pressure, kPa at 20Â °C:
0.1 mmHg

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

106-87-6

Absorption Distribution and Excretion

4-Vinyl-1-cyclohexene diepoxide is absorbed by rodents exposed dermally orally, or by inhalation. ... Rats and mice received 0.1 ml and 0.01 ml, respectively, of dose mixtures containing 500 mg/ml (200 uc/ml) [ethylene-(14)C] 4-vinyl-1-cyclohexene diepoxide in acetone. The preliminary results indicate that 30% of the dose applied to the skin is absorbed over a 24 hr period for both rats and mice; only 1%-3% of the dose remained on the skin at the site of application. By 24 hr, 70%-80% of the absorbed dose had been eliminated from the body, virtually all in the urine. The radioactivity remaining in the body was distributed over a number of tissues, with no tissue containing more than 1% of the applied dose. The liver, muscle, and adipose tissue, however, contained 0.5%-1.6% and 1.2%-2.9% of the absorbed dose in rat and mouse tissue, respectively. Tissue to blood ratios ranged from 0.3 to 1.5 in rats and from 0.8 to 2.8 in mice.

Metabolism Metabolites

In vitro studies with rabbit liver microsomal preparations showed that 4-vinyl-1-cyclohexene diepoxide can be metabolized to monoepoxymonoglycols, 1,2-hydroxy-4-vinylcyclohexane oxide, and 4-(1',2'-dihydroxyethyl)-1-cyclohexane oxide. Formation of these products is catalyzed by epoxide hydrolase. Conjugation with glutathione is another pathway for metabolism of 4-vinyl-1- cyclohexene. Depletion of reduced glutathione /was reported/ in the liver of mice given ip injections of 500 mg/kg 4-vinyl-1-cyclohexene diepoxide.
Carcinogenicity studies have shown that chronic administration of 4-vinylcyclohexene will induce ovarian tumors in B6C3F1 mice but not F-344 rats. This occurs because the blood level of the ovotoxic 4-vinylcyclohexene metabolite, 4-vinylcyclohexene-1,2-epoxide, is dramatically higher in 4-vinylcyclohexene treated female mice compared with rats. This species difference in 4-vinylcyclohexene epoxidation is also reflected in the rate of 4-vinylcyclohexene metabolism by hepatic microsomes (female mouse greater than female rat). The present study assessed the ability of microsomes obtained from human liver to metabolize 4-vinylcyclohexene to epoxides since humans are exposed to 4-vinylcyclohexene in certain occupational settings. The production of 4-vinylcyclohexene-1,2-epoxide and 4-vinylcyclohexene-7,8-epoxide from 4-vinylcyclohexene (1 mM) by human hepatic microsomes was linear with respect to microsomal protein concentration (0.25-1.0 mg/ml) and incubation time (5-20 min). 4-Vinylcyclohexene-1,2-epoxide was the major metabolite, while the rate 4-vinylcyclohexene-7,8-epoxide formation was about 6 fold lower and in some cases was below the limit of detection. There was no dramatic difference in the rate of 4-vinylcyclohexene epoxidation by hepatic microsomes obtained from male and female humans. The rate of 4-vinylcyclohexene-1,2-epoxide formation by female human hepatic microsomes was 0.71 + or - 0.35 nmol/mg microsomal protein/min (n = 4). This is 13 and 2 fold lower than the rate of 4-vinylcyclohexene-1,2-epoxide formation by female mouse and rat hepatic microsomes, respectively.
4-Vinylcyclohexene is a chemical to which humans are exposed in the rubber industry. A chronic carcinogenicity bioassay conducted by the NTP showed that oral administration of 4-vinylcyclohexene induced tumors in the ovaries of mice but not in those of rats. The hypothesis tested was that the species and organ specificity of 4-vinylcyclohexene toxicity was due to differences in the disposition of 4-vinylcyclohexene between the female rat and mouse. Therefore, the disposition of a single oral dose of 400 mg/kg (14)C 4-vinylcyclohexene was studied in female B6C3F1 mice and Fischer 344 rats. Mice eliminated greater than 95% of the dose in 24 hr, whereas rats required 48 hr to eliminate greater than 95% of the dose. The major routes of excretion of (14)C 4-vinylcyclohexene derived radioactivity were in the urine (50-60%) and expired air (30-40%). No evidence was obtained to indicate that the ovaries of either species retained 4-vinylcyclohexene as a parent cmpd or as radioactive equivalents. A dramatic difference was observed between the rat and mouse in the appearance of a monoepoxide of 4-vinylcyclohexene in blood from 0.5 to 6 hr after 4-vinylcyclohexene administration (800 mg/kg, ip). 4-Vinylcyclohexene-1,2-epoxide was present in the blood of mice with the highest concentration at 2 hr (41 nmol/ml). The blood concentration of 4-vinylcyclohexene-1,2-epoxide in rats was less than 2.5 nmol/ml at all times examined. 4-Vinylcyclohexene-7,8-epoxide was not present in the blood of either species at the level of detection. These findings were supported by in vitro studies of 4-vinylcyclohexene epoxidation by liver microsomes. The rate of epoxidation of 4-vinylcyclohexene (1 mM) to 4-vinylcyclohexene-1,2-epoxide was 6.5 fold greater in mouse liver microsomes than that in rat liver microsomes. The species difference in the rate of epoxide formation by the liver may be an important factor in the species difference in susceptibility to 4-vinylcyclohexene induced ovarian tumors.
VCH-diepoxide is a known human metabolite of 1,2-Epoxy-4-vinylcyclohexane and Epoxy-4-vinylcyclohexene.

Wikipedia

Vinylcyclohexene_dioxide

Use Classification

Hazard Classes and Categories -> Carcinogens

Methods of Manufacturing

ONE GRADE OF 1-EPOXYETHYL-3,4-EPOXYCYCLOHEXENE AVAIL IN US HAS EPOXY EQUIV OF 74-78. ... CAN BE PREPARED BY PERACETIC ACID EPOXIDIZATION OF 4-VINYLCYCLOHEXANE.

General Manufacturing Information

7-Oxabicyclo[4.1.0]heptane, 3-(2-oxiranyl)-: ACTIVE
IT HAS BEEN PROPOSED FOR USE AS CHEM INTERMEDIATE (EG, FOR CONDENSATION WITH DICARBOXYLIC ACIDS) & AS MONOMER (EG, FOR PREPN OF POLYGLYCOLS CONTAINING UNREACTED EPOXY GROUPS OR FOR HOMO-POLYMERIZATION TO 3-DIMENSIONAL RESIN).

Analytic Laboratory Methods

Determination of vinyl cyclohexene dioxide using GC and IR spectroscopy.

Stability Shelf Life

SLOWLY HYDROLYZED IN WATER

Dates

Last modified: 08-15-2023

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